2-Isoindolineacetamide, 1-3-dioxo-N-propyl-
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Overview
Description
2-Isoindolineacetamide, 1-3-dioxo-N-propyl- is a chemical compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
The synthesis of 2-Isoindolineacetamide, 1-3-dioxo-N-propyl- typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
2-Isoindolineacetamide, 1-3-dioxo-N-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the aromatic nature of the isoindoline nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug development.
Medicine: Isoindoline-1,3-dione derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Isoindolineacetamide, 1-3-dioxo-N-propyl- involves its interaction with specific molecular targets and pathways. Additionally, these compounds can inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-Isoindolineacetamide, 1-3-dioxo-N-propyl- can be compared with other similar compounds such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and other industries.
Fused multifunctionalized isoindole-1,3-diones: These compounds have multiple rings and complex structures, offering a broad potential for use in chemical production and clinical medicine.
Properties
CAS No. |
74169-71-4 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-propylacetamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-14-11(16)8-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6H,2,7-8H2,1H3,(H,14,16) |
InChI Key |
AKJUOSJWOKVRRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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